molecular formula C20H22N2O3 B7720287 1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide

1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide

Cat. No. B7720287
M. Wt: 338.4 g/mol
InChI Key: XRTYGCKYPFSQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as BTCP, is a synthetic compound that belongs to the piperidine class of chemicals. It was first synthesized in the 1960s as a potential analgesic drug, but its development was discontinued due to its high toxicity. However, recent research has shown that BTCP has a wide range of applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide acts as a potent inhibitor of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine activity is thought to underlie the rewarding effects of drugs of abuse and the development of addiction. This compound also acts as an antagonist at the NMDA receptor, which plays a key role in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. At low doses, this compound has been shown to increase locomotor activity and induce a mild euphoria. At higher doses, it can cause seizures, respiratory depression, and even death. This compound has also been shown to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide in scientific research is its ability to selectively modulate dopamine activity in the brain. This makes it a valuable tool for studying the neurobiological mechanisms underlying addiction and other psychiatric disorders. However, the high toxicity of this compound limits its use in animal studies, and its potential for abuse makes it difficult to use in human studies.

Future Directions

There are several future directions for research on 1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide. One area of interest is the development of new treatments for addiction and other psychiatric disorders based on the modulatory effects of this compound on dopamine activity. Another area of interest is the use of this compound in the study of the neurobiological mechanisms underlying learning and memory. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new compounds with similar pharmacological properties.

Synthesis Methods

The synthesis of 1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide involves the reaction of piperidine with benzoyl chloride and 2-methoxyaniline in the presence of a catalyst. The resulting compound is then purified through a series of chemical reactions and chromatographic techniques. The synthesis of this compound is a complex process that requires a high degree of skill and expertise.

Scientific Research Applications

1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide has been used extensively in scientific research as a tool to study the neurobiological mechanisms underlying addiction and other psychiatric disorders. It has been shown to modulate the activity of dopamine, a neurotransmitter that plays a key role in reward processing and addiction. This compound has also been used to study the effects of drugs of abuse on the brain and to develop new treatments for addiction.

properties

IUPAC Name

1-benzoyl-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-10-6-5-9-17(18)21-19(23)15-11-13-22(14-12-15)20(24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTYGCKYPFSQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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